molecular formula C17H12Cl2N6O B2582138 1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892778-11-9

1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2582138
CAS No.: 892778-11-9
M. Wt: 387.22
InChI Key: LPXBJAJYWMUCJM-UHFFFAOYSA-N
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Description

The compound 1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 5 with an amine group. Position 4 of the triazole is linked to a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group, while position 1 is substituted with a 5-chloro-2-methylphenyl moiety. The molecular formula is C₁₈H₁₃Cl₂N₅O, with a molecular weight of 386.23 g/mol (calculated based on atomic composition).

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O/c1-9-2-5-12(19)8-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)10-3-6-11(18)7-4-10/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXBJAJYWMUCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring,
  • An oxadiazole moiety,
  • Chlorinated phenyl groups.

This structural diversity is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole scaffolds exhibit a variety of biological activities, including:

  • Anticancer effects,
  • Antimicrobial properties,
  • Anti-inflammatory activities.

Anticancer Activity

Studies have demonstrated that derivatives of oxadiazole and triazole can inhibit cancer cell proliferation. The specific compound has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.23Induction of apoptosis through p53 activation
U-937 (Monocytic Leukemia)0.32Caspase activation leading to apoptosis
SK-MEL-2 (Melanoma)0.15Cell cycle arrest and apoptosis

These findings suggest that the compound may act as a potent anticancer agent by inducing programmed cell death in affected cells.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression and activating caspases .
  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression has been observed, indicating potential use in cancer therapies targeting cell division .
  • Hydrophobic Interactions : Molecular docking studies suggest strong interactions between the compound and target proteins, which may enhance its efficacy .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives :
    • A series of oxadiazole derivatives were tested against various cancer cell lines.
    • Results indicated that modifications in the oxadiazole core significantly influenced anticancer activity, with some derivatives exhibiting lower IC50 values than established chemotherapeutics like doxorubicin .
  • Triazole-Based Compounds :
    • Research highlighted triazole-containing compounds showing selective inhibition of cancer-related enzymes.
    • The specific compound demonstrated superior potency compared to traditional drugs in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Oxadiazole Hybrids

Compound A : 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine ()
  • Key Differences :
    • Substituent at triazole position 1: 2,5-dimethoxyphenyl (electron-donating methoxy groups) vs. 5-chloro-2-methylphenyl (electron-withdrawing Cl and CH₃).
    • Molecular weight: 386.34 g/mol (C₁₈H₁₅ClN₆O₃).
    • Implications : Methoxy groups may improve solubility but reduce metabolic stability compared to chlorine .
Compound B : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine ()
  • Key Differences :
    • Substituent on oxadiazole: 4-methylphenyl (electron-donating CH₃) vs. 4-chlorophenyl (Cl).
    • Substituent on triazole: 3-(trifluoromethyl)phenyl (highly electronegative CF₃) vs. 5-chloro-2-methylphenyl .
    • Molecular weight: 386.34 g/mol (C₁₈H₁₃F₃N₆O).
    • Implications : The CF₃ group enhances metabolic stability and binding affinity to hydrophobic targets .

Heterocyclic Variants

Compound C : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()
  • Key Differences :
    • Core structure: Pyrazole instead of triazole.
    • Additional groups: Methylsulfanyl (S–CH₃) and acetamide side chain.
    • Molecular weight: 523.03 g/mol (C₂₃H₂₁ClN₆O₃S).
    • Implications : The pyrazole and sulfur-containing groups may alter target selectivity and redox properties .
Compound D : 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine ()
  • Key Differences :
    • Core structure: Thiazole instead of triazole.
    • Substituents: 4-Chloro-2-fluorobenzyl (dual halogenation).
    • Molecular weight: 242.70 g/mol (C₁₀H₈ClFN₂S).
    • Implications : Thiazole derivatives often exhibit antimicrobial activity; fluorine enhances bioavailability .

Substituent-Driven Property Analysis

Property Target Compound Compound A () Compound B ()
Triazole Position 1 5-Chloro-2-methylphenyl 2,5-Dimethoxyphenyl 3-(Trifluoromethyl)phenyl
Oxadiazole Position 3 4-Chlorophenyl 4-Chlorophenyl 4-Methylphenyl
Molecular Weight 386.23 g/mol 386.34 g/mol 386.34 g/mol
LogP (Predicted) ~3.8 (high lipophilicity) ~2.9 (moderate lipophilicity) ~4.1 (very high lipophilicity)
Biological Notes Potential kinase inhibition Improved solubility Enhanced metabolic stability

Research Implications

  • Structure-Activity Relationships (SAR) : Chlorine and methyl groups on the target compound may enhance binding to hydrophobic enzyme pockets, while methoxy or CF₃ substituents in analogs modulate solubility and stability.
  • Therapeutic Potential: Analogous compounds () show antifungal, antimicrobial, and kinase-inhibitory activities, suggesting similar applications for the target compound .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves cyclization reactions of precursor hydrazides or thiourea derivatives. For example, a multi-step procedure includes:

  • Step 1 : Condensation of substituted benzoic acid hydrazides with appropriate carbonyl precursors.
  • Step 2 : Cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the 1,2,4-oxadiazole ring .
  • Step 3 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core.
    Key intermediates should be characterized by IR, NMR, and mass spectrometry to confirm regiochemistry and purity .

Q. How is the compound structurally characterized in academic research?

  • X-ray crystallography : Single-crystal diffraction studies are critical for resolving regiochemistry and tautomeric forms. For example, highlights the use of SHELX programs (e.g., SHELXL) for refining crystal structures, with planar triazole/oxadiazole systems and dihedral angles between aromatic rings .
  • Spectroscopic methods : IR confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons and methyl groups) .

Q. What in vitro biological assays are commonly used to evaluate its activity?

  • Antimicrobial testing : Broth microdilution assays (MIC determination) against Mycobacterium tuberculosis or bacterial/fungal strains .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination), with structure-activity relationship (SAR) studies focusing on halogen substitutions .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 1,2,4-oxadiazole ring formation?

  • Catalyst screening : Replace POCl₃ with milder reagents like T3P® (propylphosphonic anhydride) to reduce side reactions.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) while improving regioselectivity .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance cyclization efficiency .

Q. How are computational methods applied to predict bioactivity and binding modes?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, ’s InChI data can model electronic properties of the fluorobenzyl group .
  • Molecular docking : Simulate interactions with targets like mycobacterial enzymes (e.g., InhA) or cancer-related kinases, using software like AutoDock Vina .

Q. How to resolve structural ambiguities in tautomeric forms of the triazole-amine moiety?

  • Variable-temperature NMR : Monitor proton shifts to identify dominant tautomers in solution.
  • Comparative crystallography : Analyze multiple crystal forms (e.g., ’s co-crystallized tautomers) to determine equilibrium states .
  • Neutron diffraction : Resolve hydrogen atom positions in the triazole ring for precise charge distribution analysis .

Q. How to address contradictory bioactivity data across studies?

  • Assay standardization : Control variables like bacterial strain (e.g., M. tuberculosis H37Rv vs. clinical isolates) or cell passage number .
  • Metabolic stability testing : Evaluate compound degradation in assay media (e.g., plasma protein binding via HPLC).
  • SAR refinement : Systematically modify substituents (e.g., replace Cl with CF₃) to isolate pharmacophore contributions .

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